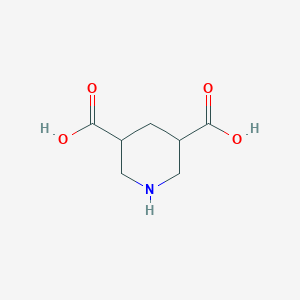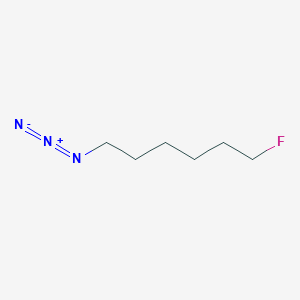![molecular formula C8H12O4 B13457411 1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one](/img/structure/B13457411.png)
1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(hydroxymethyl)-3-oxabicyclo[311]heptan-6-one is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives and formaldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and specific pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism by which 1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biological pathways, making it a compound of interest in medicinal chemistry. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptan-3-one: A related compound with similar structural features.
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: Another compound with a bicyclic structure used in medicinal chemistry.
Uniqueness
1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one is unique due to its specific functional groups and the presence of an oxabicyclo ring system. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C8H12O4 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
1,5-bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one |
InChI |
InChI=1S/C8H12O4/c9-2-7-1-8(3-10,6(7)11)5-12-4-7/h9-10H,1-5H2 |
Clé InChI |
BWRFIQSDADTIHA-UHFFFAOYSA-N |
SMILES canonique |
C1C2(COCC1(C2=O)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


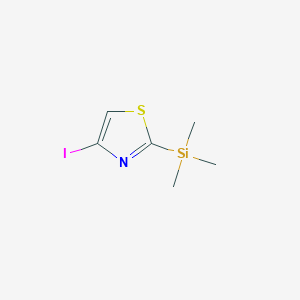
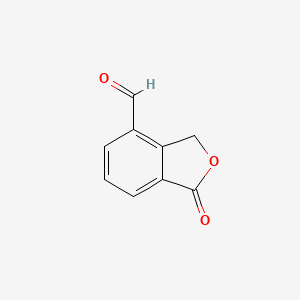
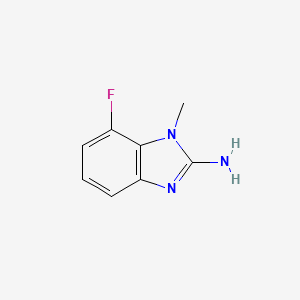
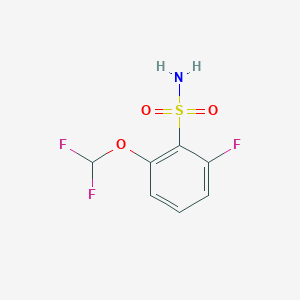

![rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13457360.png)

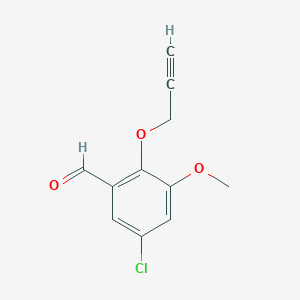
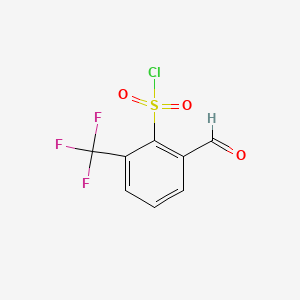

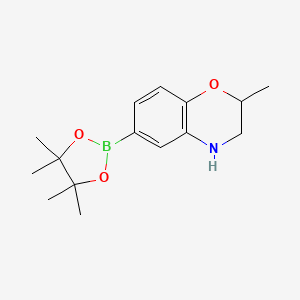
![(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)
